molecular formula C8H11FN2 B14868103 2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine CAS No. 1000538-48-6

2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine

Cat. No.: B14868103
CAS No.: 1000538-48-6
M. Wt: 154.18 g/mol
InChI Key: LHOGRBPVXGPQTR-UHFFFAOYSA-N
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Description

2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine: is a chemical compound with the molecular formula C8H11FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of pyridines containing leaving groups (such as halides) with fluorides of alkaline metals, hydrofluoric acid, or other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzymatic activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine and methyl groups in 2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine makes it unique compared to its analogs. These substituents can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1000538-48-6

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(6-fluoro-5-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2-3,10H2,1H3

InChI Key

LHOGRBPVXGPQTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)CCN

Origin of Product

United States

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